3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid
Overview
Description
3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid is a derivative of benzoic acid . It carries a trifluoromethyl substituent at the 3-position .
Molecular Structure Analysis
The molecular structure of 3-(Trifluoromethyl)benzoic acid, a related compound, is available as a 2D Mol file or as a computed 3D SD file . The molecular formula is C8H5F3O2 .Scientific Research Applications
Anti-inflammatory and Antibacterial Agents
Research has highlighted the significance of trifluoromethylpyrazoles, particularly those with the trifluoromethyl group positioned on the 3- or 5-position of the pyrazole nucleus, in medicinal chemistry. These compounds exhibit varied activity profiles, with some demonstrating potent anti-inflammatory and antibacterial properties. The structural specificity of the trifluoromethylpyrazol moiety plays a crucial role in the pharmacological activity of these compounds, suggesting potential applications in designing novel therapeutic agents with improved efficacy and minimized side effects (Kaur, Kumar, & Gupta, 2015).
Degradation Studies and By-products
Investigations into the stability and degradation pathways of nitisinone, a compound related to trifluoromethylpyrazoles, under various conditions using LC-MS/MS techniques have shed light on the formation of stable degradation products, including 2-amino-4-(trifluoromethyl)benzoic acid and 2-nitro-4-(trifluoromethyl)benzoic acid. These studies contribute to a better understanding of the environmental and metabolic stability of such compounds, which is essential for assessing their safety and efficacy as pharmaceutical agents (Barchańska et al., 2019).
Quinoxaline Compounds and Catalysts
Quinoxaline compounds, which can be synthesized through reactions involving components similar to or including the trifluoromethylpyrazol moiety, have found applications as dyes, pharmaceuticals, and antibiotics. Their antitumoral properties have been explored, highlighting the versatility and potential of such structural motifs in the development of a wide range of biologically active compounds (Pareek & Kishor, 2015).
Environmental Toxicology and PFAS
In the context of environmental toxicology, the persistence and effects of perfluoroalkyl acids (PFAAs) and their derivatives have been extensively reviewed. While not directly related to 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid, this research underscores the importance of understanding the environmental behavior and toxicological profiles of fluorinated compounds, which share structural elements with the trifluoromethylpyrazol moiety. Such knowledge is crucial for assessing the environmental and health impacts of a broad range of fluorinated organic chemicals (Lau, Butenhoff, & Rogers, 2004).
Safety And Hazards
The safety data sheet for a related compound, 3-Amino-5-(trifluoromethyl)benzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting the substance in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
properties
IUPAC Name |
3-[3-(trifluoromethyl)pyrazol-1-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)9-4-5-16(15-9)8-3-1-2-7(6-8)10(17)18/h1-6H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSHMDJRQAOWGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC(=N2)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid | |
CAS RN |
1394041-90-7 | |
Record name | 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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